Nostocarboline Butyrylcholinesterase (BChE) Inhibition Potency vs. 2‑Methylnorharmane
Nostocarboline inhibits butyrylcholinesterase (BChE) with an IC50 of 13.2 μM. In a direct head-to-head comparison under identical assay conditions, the structurally related compound 2‑methylnorharmane (which lacks the 6‑chloro substituent) exhibited an IC50 of 11.2 μM [REFS‑1]. This demonstrates a comparable level of potency between the two compounds for this target.
| Evidence Dimension | BChE Inhibition (IC50) |
|---|---|
| Target Compound Data | 13.2 μM |
| Comparator Or Baseline | 2‑methylnorharmane, 11.2 μM |
| Quantified Difference | 13.2 μM vs 11.2 μM (1.18‑fold difference) |
| Conditions | In vitro enzyme assay (specific conditions not fully detailed in abstract) |
Why This Matters
This comparison validates nostocarboline's potency against a known endogenous β‑carboline, providing a quantitative benchmark for research into cholinergic dysfunction.
- [1] Becher, P. G., Beuchat, J., Gademann, K., & Jüttner, F. (2005). Nostocarboline: Isolation and synthesis of a new cholinesterase inhibitor from Nostoc 78-12A. Journal of Natural Products, 68(12), 1793–1795. View Source
